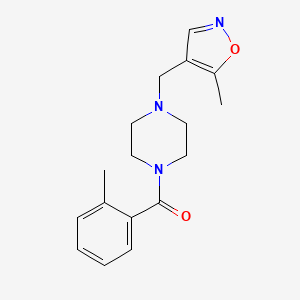

(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(o-tolyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(o-tolyl)methanone, also known as MIPT, is a chemical compound that belongs to the class of piperazine derivatives. MIPT has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry and neuroscience.

Aplicaciones Científicas De Investigación

Synthesis and Structural Exploration

- A study focused on the synthesis and structural characterization of bioactive heterocycles, providing insights into their antiproliferative activity. Such compounds were evaluated using various spectroscopic techniques and X-ray diffraction studies, highlighting the potential biomedical applications of similar molecules (S. Benaka Prasad et al., 2018).

Antimicrobial and Antifungal Activity

- Research on new pyridine and isoxazole derivatives, including their synthesis, characterization, and evaluation for antibacterial and antifungal activities, suggests that molecules with similar structures could be explored for potential antimicrobial applications (N. Patel et al., 2011); (P. Sanjeeva et al., 2022).

Molecular Interaction and Pharmacophore Models

- A detailed analysis of molecular interactions and pharmacophore models for cannabinoid receptor antagonists provides a framework for understanding how similar compounds might interact with biological targets, offering pathways for drug development (J. Shim et al., 2002).

Bioactivation Pathways

- A study on the novel bioactivation pathway of an isoxazole in human liver microsomes, leading to the formation of a glutathione adduct after isoxazole ring opening, sheds light on metabolic pathways that similar compounds may undergo in biological systems (Jian Yu et al., 2011).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes .

Mode of Action

It’s known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The presence of the piperazine ring in this compound can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities .

Propiedades

IUPAC Name |

[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-13-5-3-4-6-16(13)17(21)20-9-7-19(8-10-20)12-15-11-18-22-14(15)2/h3-6,11H,7-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJFXZPJECOMSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=C(ON=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(o-tolyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate](/img/structure/B2918263.png)

![2-[[1-(4-fluorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2918264.png)

![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B2918267.png)

![2-[(6-Methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2918268.png)

![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol](/img/structure/B2918276.png)